molecular formula C23H23N5O2 B2794892 N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105216-76-9

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2794892
CAS RN: 1105216-76-9
M. Wt: 401.47
InChI Key: HMWNFOCZFXZEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the flow of calcium ions. This results in the inhibition of the NMDA receptor-mediated synaptic plasticity and the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), and the modulation of synaptic transmission. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of pain and to reduce the symptoms of addiction in animal models of drug abuse.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in lab experiments is its specificity and selectivity for the NMDA receptor. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide allows researchers to selectively block the NMDA receptor-mediated synaptic plasticity without affecting other glutamate receptors. However, one limitation of using N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is its potential toxicity and off-target effects, which can lead to false interpretations of the results.

Future Directions

There are several future directions for the research on N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective and potent NMDA receptor antagonists that can be used as potential therapeutic agents for various neurological disorders. Additionally, the use of N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying synaptic plasticity and brain function.

Synthesis Methods

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the pyridazine ring and the piperidine ring, followed by the introduction of the carbamoyl and carboxamide groups. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been extensively used as a research tool to investigate the role of the NMDA receptor in various physiological and pathological conditions. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been shown to block the NMDA receptor-mediated synaptic plasticity, which is essential for learning and memory processes. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c24-22(29)17-6-8-19(9-7-17)25-23(30)18-12-14-28(15-13-18)21-11-10-20(26-27-21)16-4-2-1-3-5-16/h1-11,18H,12-15H2,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWNFOCZFXZEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.